molecular formula C6H6IN3O2 B2395202 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2411315-04-1

7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2395202
CAS No.: 2411315-04-1
M. Wt: 279.037
InChI Key: WUSBYSNLOSAAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazinone Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.

    Hydroxylation: The hydroxyl group at the 7-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the iodine atom or to convert the pyrazinone ring to a more saturated form.

    Substitution: The iodine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Deiodinated or saturated pyrazinones.

    Substitution: Amino, thio, or organometallic derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The pyrazolo[1,5-a]pyrazinone core is known for its pharmacological properties, which could be harnessed for developing new drugs.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in binding interactions, while the pyrazolo[1,5-a]pyrazinone core provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
  • 3-Iodo-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

Uniqueness

Compared to similar compounds, 7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the specific positioning of the iodine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

7-hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O2/c7-3-1-9-10-4(11)2-8-6(12)5(3)10/h1,4,11H,2H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSBYSNLOSAAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=C(C=N2)I)C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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